Cutamesine

説明

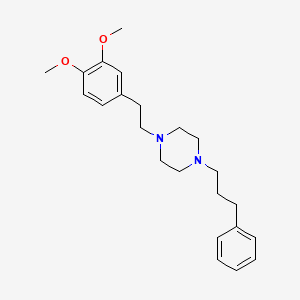

Structure

3D Structure

特性

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O2/c1-26-22-11-10-21(19-23(22)27-2)12-14-25-17-15-24(16-18-25)13-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-11,19H,6,9,12-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSWWUWQVAQPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167935 | |

| Record name | Cutamesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165377-43-5 | |

| Record name | 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165377-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cutamesine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165377435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cutamesine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06618 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cutamesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUTAMESINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J7A4144BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cutamesine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cutamesine (SA4503) is a selective agonist of the sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER). Its mechanism of action is centered on the modulation of intracellular calcium signaling, attenuation of ER stress, and the promotion of neuronal survival and plasticity. By binding to the σ1R, this compound initiates a cascade of downstream signaling events that have shown therapeutic potential in a range of neurological and psychiatric disorders. This guide provides a comprehensive overview of the molecular mechanisms, key experimental findings, and detailed protocols related to the action of this compound.

Core Mechanism of Action: Sigma-1 Receptor Agonism

This compound's primary pharmacological action is its high-affinity binding to and activation of the sigma-1 receptor (σ1R). The σ1R is a 223-amino acid transmembrane protein that resides in specific microdomains of the ER called mitochondria-associated membranes (MAMs). In its inactive state, the σ1R is complexed with another chaperone protein, BiP (Binding immunoglobulin Protein).

Upon binding of an agonist like this compound, the σ1R dissociates from BiP. This dissociation allows the activated σ1R to interact with and modulate the function of various "client" proteins, including ion channels, G-protein coupled receptors, and other signaling molecules. This chaperone activity is central to the diverse cellular effects of this compound.

Binding Affinity and Selectivity

This compound exhibits high selectivity for the σ1R over the sigma-2 receptor (σ2R), as demonstrated by in vitro binding assays.

| Receptor Subtype | Ligand | IC50 (nM) | Tissue Source |

| Sigma-1 (σ1R) | This compound (SA4503) | 17.4 | Guinea pig brain membranes |

| Sigma-2 (σ2R) | This compound (SA4503) | 1784 | Guinea pig brain membranes |

Table 1: In vitro binding affinities of this compound for sigma-1 and sigma-2 receptors.[1]

This significant difference in binding affinity underscores the targeted action of this compound on the σ1R.

Key Signaling Pathways Modulated by this compound

The activation of the σ1R by this compound triggers several critical downstream signaling pathways that contribute to its neuroprotective and neurorestorative effects.

Modulation of Intracellular Calcium Homeostasis

A primary function of the activated σ1R is the regulation of intracellular calcium (Ca2+) signaling, particularly the flux of Ca2+ from the ER to the mitochondria. The σ1R stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R), a key channel responsible for Ca2+ release from the ER. By modulating IP3R function, this compound ensures proper Ca2+ transfer to the mitochondria, which is essential for maintaining mitochondrial function and cellular bioenergetics. In pathological conditions characterized by excessive Ca2+ release and mitochondrial dysfunction, this compound can help restore calcium homeostasis and prevent cell death.[2][3]

Attenuation of Endoplasmic Reticulum (ER) Stress

ER stress, characterized by the accumulation of unfolded or misfolded proteins, is a common feature of many neurodegenerative diseases. The σ1R, as a chaperone protein, plays a crucial role in mitigating ER stress. By promoting proper protein folding and facilitating the degradation of misfolded proteins, this compound, through σ1R activation, helps to alleviate the ER stress response and prevent the initiation of apoptotic pathways.[4] Studies have shown that this compound treatment can reduce the levels of ER stress markers such as C/EBP homologous protein (CHOP) and caspase-12.[2]

Promotion of Neurotrophic Factor Signaling

This compound has been shown to increase the levels and secretion of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity. Chronic treatment with this compound potentiates the secretion of mature BDNF from neuronal cells without affecting BDNF mRNA levels, suggesting an effect on the post-translational processing and release of BDNF. This enhancement of BDNF signaling is a critical component of this compound's neurorestorative properties.

Activation of Pro-Survival Kinase Pathways

This compound treatment leads to the phosphorylation and activation of pro-survival signaling molecules, including Akt (also known as protein kinase B) and ERK1/2 (extracellular signal-regulated kinases). The PI3K/Akt and MAPK/ERK pathways are crucial for promoting cell survival, proliferation, and differentiation, and their activation by this compound contributes to its neuroprotective effects against various insults.

Enhancement of Cholinergic Neurotransmission

In vivo microdialysis studies in rats have demonstrated that this compound administration significantly enhances the release of acetylcholine in the frontal cortex and hippocampus. Acetylcholine is a critical neurotransmitter for cognitive functions such as learning and memory. By promoting its release, this compound may ameliorate cognitive deficits associated with cholinergic dysfunction.

Experimental Protocols

The following are detailed methodologies for key experiments that have been instrumental in elucidating the mechanism of action of this compound.

Sigma-1 Receptor Binding Assay (Competitive Inhibition)

-

Objective: To determine the binding affinity (Ki) of this compound for the σ1R.

-

Materials:

-

Guinea pig brain membrane homogenate

-

--INVALID-LINK---pentazocine (radioligand)

-

Unlabeled this compound (competitor)

-

Haloperidol (for non-specific binding determination)

-

Tris-HCl buffer

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Prepare guinea pig brain membrane homogenates according to standard protocols.

-

In a 96-well plate, add a fixed concentration of --INVALID-LINK---pentazocine and a consistent amount of membrane protein to each well.

-

Add increasing concentrations of unlabeled this compound to the wells to compete with the radioligand for binding to the σ1R.

-

For the determination of non-specific binding, add a high concentration of haloperidol to a separate set of wells.

-

Incubate the plate for a specified time at a controlled temperature (e.g., 90 minutes at 37°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

In Vivo Microdialysis for Acetylcholine Measurement

-

Objective: To measure the effect of this compound on extracellular acetylcholine levels in the brain of freely moving rats.

-

Materials:

-

Male Wistar rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

-

-

Procedure:

-

Surgically implant a guide cannula into the target brain region (e.g., frontal cortex or hippocampus) of anesthetized rats using a stereotaxic apparatus.

-

Allow the animals to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Collect baseline dialysate samples at regular intervals.

-

Administer this compound (e.g., intraperitoneally) at the desired dose.

-

Continue to collect dialysate samples at regular intervals post-administration.

-

Analyze the concentration of acetylcholine in the dialysate samples using HPLC-ED.

-

Express the post-administration acetylcholine levels as a percentage of the baseline levels.

-

Western Blotting for Phosphorylated Akt and ERK1/2

-

Objective: To determine the effect of this compound on the phosphorylation of Akt and ERK1/2 in neuronal cells.

-

Materials:

-

Neuronal cell line (e.g., NSC34)

-

This compound solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

Imaging system

-

-

Procedure:

-

Culture neuronal cells and treat them with this compound at various concentrations and for different durations.

-

Lyse the cells with lysis buffer and collect the protein extracts.

-

Determine the protein concentration of each sample using a BCA protein assay.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of Akt and ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence detection reagent and an imaging system.

-

Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels.

-

Summary of Preclinical and Clinical Findings

Preclinical studies in various animal models of neurological disorders have demonstrated the therapeutic potential of this compound. It has been shown to improve cognitive function in models of memory impairment, reduce neuronal death in models of ischemic stroke and amyotrophic lateral sclerosis (ALS), and alleviate neuropathic pain.

In a Phase II clinical trial for acute ischemic stroke, this compound was found to be safe and well-tolerated. While it did not show a significant effect on the primary efficacy endpoints in the overall population, a post-hoc analysis suggested potential benefits in patients with more severe strokes. Further clinical investigation is warranted to fully elucidate the therapeutic efficacy of this compound in various patient populations.

Conclusion

This compound's mechanism of action as a selective sigma-1 receptor agonist positions it as a promising therapeutic agent for a variety of neurological and psychiatric conditions. Its ability to modulate fundamental cellular processes such as calcium homeostasis, ER stress, and neurotrophic factor signaling provides a strong rationale for its neuroprotective and neurorestorative effects. The detailed experimental protocols and findings presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further exploration and clinical application of this compound and other sigma-1 receptor modulators.

References

Cutamesine (SA4503): A Comprehensive Technical Guide on its Discovery and Development

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Cutamesine, also known as SA4503, is a potent and selective agonist for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Initially synthesized and evaluated by Santen Pharmaceutical Co., Ltd., this compound has been the subject of extensive preclinical and clinical investigation for a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the discovery, development, and mechanistic understanding of this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its associated signaling pathways.

Discovery and Initial Characterization

This compound, chemically identified as 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride, was first reported as a novel sigma receptor ligand by Matsuno et al. in 1996.[1] The initial screening revealed its high affinity and selectivity for the σ1R subtype.

Synthesis

While the precise, step-by-step synthesis protocol from the initial discovery is not publicly detailed, the chemical structure suggests a multi-step synthesis likely involving the coupling of a 3,4-dimethoxyphenethylamine moiety with a 3-phenylpropylpiperazine backbone. Subsequent salt formation with hydrochloric acid would yield the dihydrochloride salt. Santen Pharmaceutical has a history of leveraging network-based drug discovery, collaborating with entities like Asahi Glass Company for their expertise in chemical synthesis, which may have played a role in the development of this compound.[2]

Initial Binding Affinity Studies

The pioneering work by Matsuno et al. established the fundamental binding characteristics of this compound.[1] These studies were crucial in defining its pharmacological profile as a selective σ1R agonist.

Table 1: Initial Radioligand Binding Affinities of this compound (SA4503)

| Receptor Subtype | Radioligand | Tissue Source | IC50 (nM) | Reference |

| Sigma-1 (σ1) | (+)-[3H]pentazocine | Guinea pig brain membranes | 17.4 ± 1.9 | [1] |

| Sigma-2 (σ2) | [3H]DTG (in the presence of 200 nM (+)-pentazocine) | Guinea pig brain membranes | ~1800 | [1] |

Subsequent studies have further refined these binding affinities, consistently demonstrating high nanomolar potency for the σ1R and significantly lower affinity for the σ2R, confirming its selectivity.

Mechanism of Action: Sigma-1 Receptor Agonism and Downstream Signaling

This compound exerts its pharmacological effects by binding to and activating the σ1R. The σ1R is a ligand-operated intracellular chaperone protein that resides at the mitochondria-associated endoplasmic reticulum (ER) membrane. Its activation by agonists like this compound triggers a cascade of downstream signaling events that are implicated in neuroprotection, neuroplasticity, and cellular homeostasis.

Modulation of Intracellular Calcium Signaling

The σ1R is known to interact with the inositol 1,4,5-trisphosphate receptor (IP3R), a key channel for releasing calcium (Ca2+) from the ER. By modulating the activity of IP3R, σ1R agonists can influence intracellular Ca2+ homeostasis, a critical factor in neuronal function and survival.

Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

Chronic administration of this compound has been shown to increase the protein levels of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus. BDNF is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity. The signaling pathway involves the activation of cAMP response element-binding protein (CREB).

Modulation of MAPK/ERK and Akt/eNOS Signaling Pathways

This compound has been demonstrated to influence key cell survival and signaling pathways, including the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. In models of oxidative stress, this compound was found to suppress the activation of the MAPK/ERK pathway, contributing to its neuroprotective effects. Furthermore, in the context of vascular function, this compound has been shown to rescue impaired endothelium-dependent vasodilation by enhancing Akt activity and subsequent endothelial nitric oxide synthase (eNOS) phosphorylation.

Preclinical Development

This compound has been evaluated in a wide range of preclinical models, demonstrating potential therapeutic efficacy in various conditions.

Table 2: Summary of Key Preclinical Studies of this compound (SA4503)

| Disease Model | Species | Key Findings | Reference |

| Cholinergic Dysfunction (Amnesia) | Rat | Ameliorated scopolamine-induced memory impairment. | |

| Glutamate Neurotoxicity | Rat (cultured retinal neurons) | Protected against glutamate-induced neurotoxicity. | |

| Oxidative Stress | Rat (cultured cortical neurons) | Inhibited H2O2-induced cell death. | |

| Ischemic Stroke | Rat | Enhanced functional recovery after experimental stroke. | |

| Light-Induced Retinal Damage | Mouse | Protected against photoreceptor cell death. | |

| Adriamycin-Induced Nephropathy | Mouse | Mitigated glomerular injury. | |

| Asphyxia Cardiac Arrest | Rat | Attenuated neuronal apoptosis by inhibiting ER stress and mitochondrial dysfunction. |

Clinical Development

This compound has progressed to Phase II clinical trials for several indications, primarily focusing on its neuroprotective and neurorestorative properties.

Ischemic Stroke

A Phase II clinical trial (NCT00639249) evaluated the safety, tolerability, and efficacy of this compound for recovery enhancement after acute ischemic stroke.

Table 3: Phase II Clinical Trial of this compound in Ischemic Stroke (NCT00639249)

| Parameter | Details |

| Indication | Acute Ischemic Stroke |

| Phase | II |

| Number of Participants | 60 |

| Intervention | This compound (1 mg/day or 3 mg/day) or placebo for 28 days |

| Primary Outcome | Safety and tolerability |

| Secondary Outcome | Change in National Institutes of Health Stroke Scale (NIHSS) score |

| Results | This compound was safe and well-tolerated. No significant effect on the primary efficacy endpoint in the overall population. Post-hoc analysis suggested potential benefit in patients with moderate-to-severe strokes. |

| Reference |

Major Depressive Disorder (MDD)

This compound was also investigated in a Phase II clinical trial for the treatment of Major Depressive Disorder (NCT00551109).

Table 4: Phase II Clinical Trial of this compound in Major Depressive Disorder (NCT00551109)

| Parameter | Details |

| Indication | Major Depressive Disorder (MDD) |

| Phase | II |

| Number of Participants | 150 |

| Intervention | SA4503 or placebo for 8 weeks |

| Primary Outcome | Efficacy compared to placebo |

| Secondary Outcome | Safety and tolerability |

| Results | The detailed results of this trial are not widely published in peer-reviewed literature. |

| Reference |

Other Potential Indications

Preclinical evidence and mentions in literature suggest that this compound was also under consideration for Amyotrophic Lateral Sclerosis (ALS). However, publicly available data on dedicated clinical trials for ALS are scarce.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of this compound.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

References

Therapeutic Potential of Cutamesine (SA4503) in Central Nervous System Disorders: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cutamesine (SA4503) is a potent and selective agonist for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. The σ1R is a key modulator of cellular stress responses, calcium homeostasis, and neuronal plasticity, making it a compelling therapeutic target for a range of Central Nervous System (CNS) disorders. Preclinical studies have demonstrated this compound's neuroprotective, cognitive-enhancing, and antidepressant-like effects in various animal models. Clinical investigations, primarily Phase II trials, have explored its safety and efficacy in conditions such as major depressive disorder and recovery from acute ischemic stroke. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, quantitative preclinical and clinical data, detailed experimental protocols, and key signaling pathways.

Introduction to this compound and the Sigma-1 Receptor

This compound, or 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride, was identified as a high-affinity ligand for the σ1R.[1] The σ1R is not a classical neurotransmitter receptor but a ligand-operated intracellular chaperone protein.[2][3][4] It is highly expressed in the CNS and resides at the mitochondria-associated ER membrane (MAM), a critical interface for regulating calcium signaling, lipid metabolism, and cellular survival.[3]

Activation of the σ1R by agonists like this compound can:

-

Modulate intracellular calcium signaling between the ER and mitochondria.

-

Attenuate ER stress and the unfolded protein response (UPR).

-

Promote neurotrophic factor expression, such as Brain-Derived Neurotrophic Factor (BDNF).

-

Enhance neuroplasticity and cell survival.

Given these functions, the σ1R has been implicated in the pathophysiology of numerous CNS disorders, including neurodegenerative diseases, depression, and ischemic brain injury.

Mechanism of Action and Signaling Pathways

Under basal conditions, the σ1R is associated with the chaperone protein BiP (Binding immunoglobulin Protein) at the ER. Upon stimulation by an agonist like this compound or in response to cellular stress, the σ1R dissociates from BiP and can translocate to interact with various "client" proteins, including ion channels and kinases, thereby modulating downstream signaling.

This compound's neuroprotective effects are mediated through several key pathways. It has been shown to increase the expression of BDNF, activate pro-survival kinases like Akt and ERK, and reduce apoptosis by inhibiting caspase activity and mitigating mitochondrial dysfunction.

Quantitative Data Presentation

Table 1: Receptor Binding Affinity of this compound

This table summarizes the in vitro binding affinity of this compound for sigma receptor subtypes. The high selectivity for σ1R over σ2R is a key characteristic.

| Receptor Subtype | Ligand Used for Displacement | Preparation | IC50 (nM) | Reference |

| Sigma-1 (σ1R) | (+)-[³H]Pentazocine | Guinea Pig Brain Membranes | 17.4 | |

| Sigma-1 (σ1R) | N/A | N/A | 17 ± 1.9 | |

| Sigma-2 (σ2R) | N/A | N/A | 1800 ± 310 |

IC50: Half-maximal inhibitory concentration.

Table 2: Summary of Preclinical Efficacy in CNS Disorder Models

This compound has been evaluated in numerous animal models, demonstrating therapeutic potential across different CNS pathologies.

| CNS Disorder Model | Species | This compound Dose | Key Findings | Reference |

| Memory Impairment | Rat | 0.05 - 0.25 mg/kg (oral) | Reduced scopolamine-induced memory impairment. | |

| Depression | Rat | 0.3 - 3 mg/kg | Decreased immobility time in forced swimming test. | |

| Global Cerebral I/R | Rat | 1 - 2.5 mg/kg | Improved neurological outcomes; reduced neuronal apoptosis. | |

| Spinal Cord Injury | Rat | 1 mg/kg | Increased BDNF levels in the lumbar spinal cord. | |

| Amyotrophic Lateral Sclerosis (ALS) | Cell Culture | N/A | Prevented motor neuron cell death (SOD1G93A model). | |

| Cognitive Enhancement | Rat | N/A | Increased acetylcholine release in the frontal cortex. |

I/R: Ischemia/Reperfusion.

Table 3: Summary of Phase II Clinical Trial Data for this compound

This compound has advanced to Phase II clinical trials, primarily for ischemic stroke and major depressive disorder.

| Indication | Trial Identifier | N | Dosage | Duration | Primary Outcome | Key Findings & Status | Reference |

| Acute Ischemic Stroke | NCT00639249 | 60 | 1 mg/day or 3 mg/day | 28 days | Change in NIHSS from baseline to day 56 | Safe and well-tolerated. No significant effect on the primary endpoint in the overall population. Post-hoc analysis showed potential benefit in patients with moderate-to-severe strokes (NIHSS ≥7). | |

| Major Depressive Disorder | N/A | 150 | N/A | N/A | N/A | Phase II trial completed; has not advanced to Phase III. |

NIHSS: National Institutes of Health Stroke Scale.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used in the evaluation of this compound.

Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound (e.g., this compound) for the σ1R by measuring its ability to displace a known radioligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the σ1R.

Materials:

-

Membrane Preparation: Guinea pig brain membranes or cell lines expressing σ1R.

-

Radioligand: [³H]-(+)-pentazocine (a selective σ1R ligand).

-

Non-specific Ligand: Haloperidol (10 µM) or another structurally distinct σ1R ligand.

-

Test Compound: this compound (SA4503) at various concentrations.

-

Assay Buffer: Tris-HCl buffer.

-

Instrumentation: 96-well plates, liquid scintillation counter, glass fiber filters (GF/B).

Procedure:

-

Membrane Preparation: Homogenize tissue (e.g., guinea pig brain) in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet to a desired protein concentration.

-

Assay Setup: In a 96-well plate, combine the following in triplicate for each condition:

-

Total Binding: Membrane preparation + Assay Buffer + [³H]-(+)-pentazocine (at a concentration near its Kd).

-

Non-specific Binding (NSB): Membrane preparation + Haloperidol (10 µM) + [³H]-(+)-pentazocine.

-

Competitive Binding: Membrane preparation + a range of concentrations of this compound + [³H]-(+)-pentazocine.

-

-

Incubation: Incubate the plate for 90-120 minutes at 37°C or room temperature to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression (e.g., sigmoidal dose-response curve) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Forced Swim Test (FST) in Rats

The FST is a common behavioral assay used to screen for antidepressant activity. A reduction in immobility time is interpreted as a positive antidepressant-like effect.

Objective: To assess the antidepressant-like effects of this compound.

Materials:

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Apparatus: A transparent cylinder (40-50 cm high, 20 cm diameter) filled with water (24-25°C) to a depth of 30 cm.

-

Test Compound: this compound (or vehicle control) prepared for administration (e.g., intraperitoneal injection).

-

Video Recording Equipment: For later scoring by a blinded observer.

Procedure:

-

Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.

-

Pre-test Session (Day 1):

-

Place each rat individually into the water-filled cylinder for a 15-minute swim session. This is to induce a state of behavioral despair.

-

After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

-

-

Test Session (Day 2):

-

Administer this compound (e.g., 0.3, 1, 3 mg/kg, i.p.) or vehicle to the animals 24, 5, and 1 hour before the test session (as per some antidepressant testing protocols). A single administration 30-60 minutes prior can also be used.

-

Place each rat into the cylinder for a 5-minute test session.

-

Record the entire session on video.

-

-

Behavioral Scoring:

-

A trained observer, blind to the treatment groups, scores the video recordings.

-

The total duration of immobility during the 5-minute test is measured. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.

-

-

Data Analysis:

-

Compare the mean immobility time between the this compound-treated groups and the vehicle-treated control group.

-

Use an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to determine significance. A significant reduction in immobility time suggests an antidepressant-like effect.

-

Conclusion and Future Directions

This compound has demonstrated a compelling preclinical profile as a selective σ1R agonist with therapeutic potential across a spectrum of CNS disorders, including depression, cognitive impairment, and ischemic stroke. Its mechanism of action, centered on the modulation of cellular stress and the enhancement of neuronal survival, is highly relevant to the pathophysiology of these conditions.

However, its translation to clinical success has been challenging. The Phase II trial in ischemic stroke did not meet its primary endpoint for the overall population, although post-hoc analyses suggest a potential benefit for more severely affected patients that warrants further investigation. Similarly, while tested for depression, it has not progressed to late-stage trials.

Future directions for research should focus on:

-

Patient Stratification: Identifying patient populations or disease subtypes most likely to respond to σ1R agonism, as suggested by the stroke trial's post-hoc analysis.

-

Biomarker Development: Using PET imaging with radiolabeled ligands like [¹¹C]SA4503 to measure σ1R density and occupancy, which could serve as biomarkers for patient selection and dose optimization.

-

Combination Therapies: Investigating this compound in combination with other therapeutic agents to achieve synergistic effects.

-

Exploring New Indications: Expanding research into other neurodegenerative diseases like Alzheimer's and Parkinson's, where σ1R dysfunction has been observed and other σ1R agonists are showing promise.

References

- 1. SA4503, a novel cognitive enhancer, with sigma 1 receptor agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 3. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of a sigma-1 receptor agonist, this compound dihydrochloride (SA4503), on photoreceptor cell death against light-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-stage research on Cutamesine for neurodegeneration

An In-depth Technical Guide to Early-Stage Research on Cutamesine (SA4503) for Neurodegeneration

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (SA4503) is a selective agonist for the Sigma-1 Receptor (S1R), an intracellular chaperone protein with a critical role in maintaining cellular homeostasis. Located at the mitochondria-associated endoplasmic reticulum (ER) membrane, the S1R is a key regulator of calcium signaling, ER stress, and mitochondrial function. Its activation presents a promising therapeutic strategy for a range of neurodegenerative diseases. Preclinical studies have demonstrated the neuroprotective potential of this compound in models of ischemic stroke, amyotrophic lateral sclerosis (ALS), and cognitive impairment. Early clinical data, while not meeting primary endpoints in a broad stroke population, have suggested potential efficacy in more severely affected patients. This document provides a detailed overview of the core mechanism of action, summarizes key quantitative data from early-stage research, outlines experimental protocols, and visualizes critical pathways and workflows.

The Sigma-1 Receptor (S1R): A Unique Therapeutic Target

The Sigma-1 Receptor (S1R) is a ligand-operated chaperone protein integral to the mitochondria-associated ER membrane (MAM), a critical interface for inter-organelle communication.[1][2] Unlike traditional receptors, S1R does not possess intrinsic enzymatic activity. Instead, upon activation by an agonist such as this compound, it dissociates from its binding partner, BiP/Grp78, and translocates to modulate the function of various "client" proteins, including ion channels and signaling molecules.[3] This unique mechanism allows S1R to influence a wide array of cellular processes essential for neuronal survival.[4][5]

Core Mechanism of Action of this compound

This compound exerts its neuroprotective effects by binding to and activating the S1R. This activation initiates a cascade of downstream events that collectively enhance cellular resilience against neurodegenerative stressors.

-

Modulation of Calcium Homeostasis: S1R activation helps regulate calcium flux between the ER and mitochondria, preventing the cytotoxic intracellular calcium overload that is a common feature of excitotoxicity.

-

Attenuation of Endoplasmic Reticulum (ER) Stress: As a chaperone, S1R plays a direct role in the Unfolded Protein Response (UPR). By modulating key ER stress sensors like PERK and IRE1α, S1R activation can mitigate prolonged stress and prevent the initiation of apoptosis.

-

Enhancement of Mitochondrial Function: By stabilizing the MAM and ensuring proper calcium signaling, S1R activation supports mitochondrial bioenergetics, leading to normalized ATP production and reduced generation of reactive oxygen species (ROS).

-

Upregulation of Neurotrophic Factors: Treatment with this compound has been shown to increase the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF), a key protein for neuronal survival, growth, and synaptic plasticity, primarily through the activation of Akt and ERK signaling pathways.

Caption: Core signaling pathway of this compound via Sigma-1 Receptor activation.

Preclinical Research Findings

This compound has been evaluated in several preclinical models of neurodegeneration, demonstrating a consistent neuroprotective signal.

Ischemic Stroke & Global Cerebral Ischemia

In models of focal and global cerebral ischemia, this compound has been shown to improve neurological outcomes and reduce neuronal death.

Table 1: Quantitative Data from Preclinical Ischemia Models

| Model | Species | Treatment Protocol | Key Quantitative Outcomes |

| Asphyxia Cardiac Arrest | Rat | 1 mg/kg or 2.5 mg/kg SA4503 post-resuscitation | Improved neurological deficit scores; Decreased protein levels of caspase-3 and caspase-12; Normalized mitochondrial membrane potential and ATP concentrations. |

| Transient MCAO | Rat | Chronic SA4503 starting 2 days post-stroke | Significantly better recovery of sensorimotor function compared to vehicle; No significant effect on infarct size. |

Experimental Protocol: Asphyxia Cardiac Arrest Model

-

Animal Model: Adult male Sprague-Dawley rats are used. Anesthesia is induced and maintained. Asphyxia is induced by discontinuing ventilation until the mean arterial pressure drops to a specific threshold.

-

Cardiopulmonary Resuscitation (CPR): Mechanical ventilation with 100% oxygen is resumed, and chest compressions are initiated. Epinephrine is administered intravenously. Successful resuscitation is defined by the return of spontaneous circulation.

-

Drug Administration: Following successful resuscitation, surviving rats are randomly assigned to receive either vehicle (0.9% saline, 1 mL/kg), low-dose this compound (1 mg/kg), or high-dose this compound (2.5 mg/kg) via intravenous injection.

-

Outcome Assessment:

-

Neurological Function: Neurological deficit scores (NDS) are recorded at 24, 48, and 72 hours post-resuscitation.

-

Biochemical Analysis: At 72 hours, cerebral cortex tissue is harvested for Western blotting to quantify levels of apoptotic markers (Caspase-3, Caspase-12) and ER stress markers (CHOP).

-

Mitochondrial Assays: Mitochondrial transmembrane potential, tissue ATP concentrations, and intracellular calcium levels are measured from harvested brain tissue.

-

Caption: Experimental workflow for the preclinical asphyxia cardiac arrest model.

Amyotrophic Lateral Sclerosis (ALS)

This compound has shown protective effects in cellular and animal models of ALS, a disease linked to S1R mutations and dysfunction.

Table 2: Quantitative Data from Preclinical ALS Models

| Model | Species/Cell Line | Treatment Protocol | Key Quantitative Outcomes |

| SOD1G93A-exposed cells | NSC34 (motor neuron-like) | Concentration-dependent application of this compound | Prevented cell death; Upregulated protein levels of phosphorylated Akt and phosphorylated ERK1/2. |

| General ALS Model | Mouse | Not specified | Demonstrated improvements in motor behavior and provided neuroprotection. |

Experimental Protocol: In Vitro ALS Cell Model

-

Cell Culture: NSC34 cells, a motor neuron-like cell line, are cultured under standard conditions.

-

Induction of Toxicity: Cells are exposed to media from cells expressing the mutant SOD1G93A protein, which induces cytotoxicity and mimics the disease pathology.

-

Drug Treatment: this compound is added to the culture media at various concentrations concurrently with the toxic media.

-

Viability Assay: After a set incubation period (e.g., 24-48 hours), cell viability is assessed using a standard method such as an MTT or LDH assay to quantify the degree of cell death.

-

Mechanism Analysis: Protein lysates are collected from treated cells and analyzed via Western blot to measure the phosphorylation status of key pro-survival proteins like Akt and ERK1/2.

Cognitive Impairment

This compound has also been shown to ameliorate memory deficits and modulate key neurotrophic factors in models of cognitive impairment.

Table 3: Quantitative Data from Preclinical Cognitive Models

| Model | Species | Treatment Protocol | Key Quantitative Outcomes |

| Scopolamine-induced memory impairment | Rat | 0.05, 0.1, or 0.25 mg/kg (oral) | Reduced memory impairment. |

| Normal (non-diseased) | Rat | 0.3, 1, or 3 mg/kg (i.p.) for 2 or 4 weeks | 1 mg/kg for 2 weeks produced a ~2-fold increase of BDNF protein levels in the hippocampus. |

Early-Stage Clinical Research: Ischemic Stroke

The most significant clinical evaluation of this compound to date is a Phase II trial for recovery enhancement after acute ischemic stroke.

Table 4: Summary of Phase II Stroke Recovery Trial (NCT00639249)

| Parameter | Description |

| Study Design | Randomized, double-blind, placebo-controlled trial. |

| Population | 60 patients with acute ischemic stroke. |

| Treatment Arms | 1. Placebo2. This compound 1 mg/day3. This compound 3 mg/day |

| Treatment Window | Subjects randomized and treatment initiated between 48 and 72 hours after stroke onset. |

| Duration | 28 days of treatment with a follow-up at 56 days. |

| Primary Efficacy Endpoint | Change in National Institutes of Health Stroke Scale (NIHSS) from baseline to day 56. |

| Safety Outcome | Safe and well-tolerated at both doses; no significant difference in adverse events vs. placebo. |

| Primary Efficacy Outcome | No significant effect on the primary endpoint in the overall population. |

| Post-Hoc Analysis Finding | In patients with moderate (NIHSS ≥7) to severe (NIHSS ≥10) strokes, the 3 mg/day group showed statistically significant improvement in NIHSS scores compared to placebo (P=0.034 and P=0.038, respectively). |

Clinical Trial Protocol (Phase II Stroke)

-

Patient Selection: Patients aged 18-85 with a diagnosis of acute ischemic stroke and a baseline NIHSS score are screened. Enrollment occurs 48-72 hours after symptom onset.

-

Randomization: Eligible subjects are randomized in a 1:1:1 ratio to receive placebo, 1 mg/day this compound, or 3 mg/day this compound.

-

Treatment and Monitoring: The assigned study drug is administered orally once daily for 28 consecutive days. Safety is monitored through the recording of all treatment-emergent adverse events.

-

Efficacy Assessments: Functional assessments, including the NIHSS, modified Rankin Scale (mRS), and Barthel Index (BI), are performed at baseline, day 28 (end of treatment), and day 56 (end of follow-up).

Conclusion and Future Directions

Early-stage research provides a strong rationale for the continued investigation of this compound as a neuroprotective agent. Its core mechanism, centered on the activation of the multi-functional S1R, addresses fundamental pathways of cellular dysfunction common to many neurodegenerative diseases, including ER stress and mitochondrial dysfunction. Preclinical data are consistently positive across models of ischemia, ALS, and cognitive impairment.

While the Phase II stroke trial did not meet its primary endpoint in a broad population, the positive signal in a post-hoc analysis of more severely affected patients is encouraging and warrants further investigation. Future studies should focus on this moderate-to-severe stroke population, potentially with longer treatment durations. Furthermore, the robust preclinical evidence in models of ALS and other neurodegenerative conditions suggests that clinical exploration in these patient populations is a logical and promising next step.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. "Role Of Sigma-1 Receptors In Neurodegenerative Diseases" by Linda Nguyen, Brandon P. Lucke-Wold et al. [researchrepository.wvu.edu]

- 3. touroscholar.touro.edu [touroscholar.touro.edu]

- 4. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Cutamesine (SA4503): A Technical Guide to its Initial Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cutamesine, also known as SA4503, is a selective agonist for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. Initial research into this compound has unveiled its potential as a therapeutic agent for a range of neurological and psychiatric disorders, owing to its neuroprotective and cognitive-enhancing properties. This technical guide provides an in-depth overview of the core initial findings, focusing on its receptor binding profile, key signaling pathways, and the detailed experimental protocols that underpinned these discoveries.

Quantitative Data Summary

The initial characterization of this compound focused on its binding affinity and selectivity for the sigma-1 receptor. The following tables summarize the key quantitative data from these early studies.

Table 1: Sigma Receptor Binding Affinity of this compound (SA4503) [1][2]

| Receptor Subtype | Radioligand | Tissue Source | IC50 (nM) | Ki (nM) |

| Sigma-1 | (+)-[³H]Pentazocine | Guinea Pig Brain Membranes | 17.4 ± 1.9 | 4.6 |

| Sigma-2 | [³H]DTG + 200 nM (+)-Pentazocine | Guinea Pig Brain Homogenates | 1,784 (approx.) | 63.1 |

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Table 2: In Vivo Efficacy of this compound in a Model of Learning Impairment [3]

| Animal Model | Amnesia-Inducing Agent | Behavioral Test | Effective Dose Range of this compound (s.c.) |

| Mice | Dizocilpine (0.15 mg/kg i.p.) | Y-maze Spontaneous Alternation | 0.03 - 1 mg/kg |

| Mice | Dizocilpine (0.15 mg/kg i.p.) | Step-down Passive Avoidance | 0.03 - 1 mg/kg |

s.c.: subcutaneous; i.p.: intraperitoneal.

Key Signaling Pathways

Initial studies have implicated several key signaling pathways in the mechanism of action of this compound. These pathways highlight its influence on neuronal survival, plasticity, and cognitive function.

Sigma-1 Receptor Agonism and Modulation of NMDA Receptor Function

This compound's primary mechanism is the activation of the sigma-1 receptor. This interaction is believed to allosterically modulate the function of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and learning. This modulation is thought to underlie the cognitive-enhancing effects of this compound.

Caption: Sigma-1 Receptor Activation and NMDA Receptor Modulation by this compound.

Enhancement of Brain-Derived Neurotrophic Factor (BDNF) Signaling

Preclinical studies have shown that chronic administration of this compound can increase the levels of Brain-Derived Neurotrophic Factor (BDNF)[4]. BDNF is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity. This effect is thought to contribute significantly to the neuroprotective properties of this compound.

Caption: this compound-Mediated Enhancement of BDNF Signaling.

Attenuation of Endoplasmic Reticulum (ER) Stress and Mitochondrial Dysfunction

This compound has been shown to protect neurons by mitigating endoplasmic reticulum (ER) stress and subsequent mitochondrial dysfunction[5]. As a chaperone protein at the mitochondria-associated ER membrane, the sigma-1 receptor plays a crucial role in regulating cellular stress responses.

Caption: Neuroprotective Mechanism of this compound via Attenuation of ER Stress.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the initial findings for this compound.

Radioligand Binding Assays

-

Objective: To determine the binding affinity and selectivity of this compound for sigma-1 and sigma-2 receptors.

-

Tissue Preparation:

-

Guinea pig brains were homogenized in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate was centrifuged at 48,000 x g for 10 minutes at 4°C.

-

The resulting pellet was resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous ligands.

-

Following another centrifugation, the final pellet was resuspended in the assay buffer.

-

-

Sigma-1 Receptor Binding Assay:

-

Radioligand: (+)-[³H]Pentazocine.

-

Incubation: Aliquots of the membrane preparation were incubated with (+)-[³H]pentazocine and various concentrations of this compound in a final volume of 1 ml of 50 mM Tris-HCl buffer (pH 7.4).

-

Duration and Temperature: Incubation was carried out for 90 minutes at 25°C.

-

Termination: The reaction was terminated by rapid filtration through Whatman GF/B glass fiber filters, followed by washing with ice-cold buffer.

-

Detection: Radioactivity retained on the filters was measured by liquid scintillation counting.

-

Nonspecific Binding: Determined in the presence of 10 µM unlabeled (+)-pentazocine.

-

-

Sigma-2 Receptor Binding Assay:

-

Radioligand: [³H]1,3-di(2-tolyl)guanidine ([³H]DTG).

-

Incubation: The assay was performed in the presence of 200 nM (+)-pentazocine to mask the sigma-1 sites.

-

Other conditions were similar to the sigma-1 binding assay.

-

Nonspecific Binding: Determined in the presence of 10 µM unlabeled haloperidol.

-

In Vivo Assessment of Cognitive Enhancement

-

Objective: To evaluate the effect of this compound on learning and memory deficits induced by an NMDA receptor antagonist.

-

Animal Model: Male ddY mice.

-

Drug Administration:

-

This compound (0.03 - 1 mg/kg) was administered subcutaneously (s.c.).

-

The non-competitive NMDA receptor antagonist, dizocilpine (MK-801; 0.15 mg/kg), was administered intraperitoneally (i.p.) 30 minutes after this compound.

-

-

Y-maze Spontaneous Alternation Task (for spatial working memory):

-

The Y-maze consisted of three arms of equal dimensions.

-

20 minutes after dizocilpine injection, mice were placed at the end of one arm and allowed to move freely for 8 minutes.

-

The sequence and number of arm entries were recorded.

-

Alternation was defined as successive entries into the three arms on overlapping triplet sets. The percentage of alternation was calculated.

-

-

Step-down Passive Avoidance Task (for long-term memory):

-

The apparatus consisted of a grid floor and a platform.

-

Training: 20 minutes after dizocilpine injection, mice were placed on the platform. When they stepped down onto the grid, they received a brief electric shock (0.25 mA for 2 seconds).

-

Testing: 24 hours later, mice were again placed on the platform, and the latency to step down was measured (up to a maximum of 300 seconds).

-

In Vivo Microdialysis for Acetylcholine Release

-

Objective: To measure the effect of this compound on acetylcholine release in the brain.

-

Animal Model: Male Wistar rats.

-

Surgical Procedure:

-

Rats were anesthetized and a guide cannula was stereotaxically implanted into the frontal cortex or hippocampus.

-

A microdialysis probe was inserted through the guide cannula.

-

-

Microdialysis Procedure:

-

The probe was perfused with Ringer's solution at a constant flow rate.

-

Dialysate samples were collected at regular intervals (e.g., every 20 minutes).

-

This compound was administered systemically.

-

-

Neurochemical Analysis:

-

Acetylcholine concentrations in the dialysate samples were determined using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Conclusion

The initial findings on this compound (SA4503) established it as a potent and selective sigma-1 receptor agonist with promising neuroprotective and cognitive-enhancing effects. The early research elucidated its high affinity for the sigma-1 receptor and its ability to modulate NMDA receptor function, enhance BDNF signaling, and protect against cellular stress. The experimental protocols detailed herein provide a foundation for understanding the rigorous preclinical evaluation that characterized the early development of this compound. These foundational studies have paved the way for further investigation of this compound in various neurological and psychiatric conditions.

References

- 1. Binding properties of SA4503, a novel and selective sigma 1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SA4503, a novel cognitive enhancer with sigma1 receptor agonist properties, facilitates NMDA receptor-dependent learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Activation of Sigma-1 Receptor by this compound Attenuates Neuronal Apoptosis by Inhibiting Endoplasmic Reticulum Stress and Mitochondrial Dysfunction in a Rat Model of Asphyxia Cardiac Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sigma-1 Receptor: A Multifaceted Regulator in Disease and a Prime Target for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein, has emerged from the shadows of pharmacological curiosity to become a focal point of intense research in the quest for novel therapeutics. Predominantly located at the mitochondria-associated membrane of the endoplasmic reticulum (ER), this enigmatic protein plays a pivotal role in a remarkable array of cellular processes, including calcium homeostasis, ion channel modulation, and the ER stress response.[1][2][3] Its dysfunction has been implicated in a wide spectrum of human pathologies, ranging from debilitating neurodegenerative disorders and psychiatric conditions to cancer and cardiovascular diseases, making it a highly attractive target for drug development.[4][5]

This technical guide provides a comprehensive overview of the core functions of the S1R in various disease states, detailed methodologies for its investigation, and a summary of key quantitative data to facilitate comparative analysis.

The Central Role of the Sigma-1 Receptor in Cellular Homeostasis

The S1R acts as a pluripotent modulator, influencing a multitude of downstream signaling cascades. Under normal physiological conditions, S1R is bound to another ER chaperone, the binding immunoglobulin protein (BiP). Upon stimulation by agonist ligands or in response to cellular stress, S1R dissociates from BiP and translocates to other cellular compartments, where it interacts with a diverse array of "client" proteins. This dynamic process allows the S1R to orchestrate a complex and multifaceted cellular response.

Key Signaling Events Modulated by the Sigma-1 Receptor:

-

Calcium Homeostasis: The S1R is a critical regulator of intracellular calcium signaling. It directly interacts with inositol 1,4,5-trisphosphate receptors (IP3Rs) at the ER, thereby controlling the transfer of calcium from the ER to the mitochondria, a process vital for cellular bioenergetics and survival.

-

Ion Channel Modulation: The S1R has been demonstrated to interact with and modulate the activity of a variety of voltage-gated ion channels, including potassium (Kv1.4, Kv1.5), sodium (Nav1.5), and calcium channels. This modulation of ion channel function has profound implications for neuronal excitability and cardiovascular function.

-

ER Stress Response: By dissociating from BiP, the S1R can influence the unfolded protein response (UPR), a critical signaling pathway that is activated during ER stress. This positions the S1R as a key player in cellular adaptation to and survival from stress.

-

Neurotrophic Factor Signaling: Activation of the S1R can promote neurotrophic signaling pathways, including those involving brain-derived neurotrophic factor (BDNF) and its receptor, TrkB. This function is particularly relevant to its neuroprotective roles.

The Sigma-1 Receptor in Disease Pathophysiology

The widespread functions of the S1R mean that its dysregulation is implicated in a host of diseases.

Neurodegenerative Diseases

In conditions such as Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS), S1R has been shown to exert neuroprotective effects. S1R agonists can mitigate the neurotoxicity induced by amyloid-beta, reduce oxidative stress, and promote neuronal survival.

Cancer

The S1R is often overexpressed in various cancer cell lines, including those from the lung, breast, and prostate. It has been implicated in promoting cancer cell proliferation, survival, and migration. Consequently, S1R antagonists are being explored as potential anti-cancer agents.

Cardiovascular and Renal Diseases

Emerging evidence suggests a significant role for the S1R in cardiovascular and renal health. S1R ligands have been shown to have cardioprotective effects, ameliorate ischemic injury, and reduce fibrosis in preclinical models.

Psychiatric Disorders

The S1R is a target for several psychotropic drugs, and its modulation has been linked to antidepressant and anxiolytic effects. S1R agonists have shown promise in preclinical models of depression and anxiety.

Quantitative Data on Sigma-1 Receptor Ligands

The following tables summarize key quantitative data for a selection of S1R ligands, providing a basis for comparative analysis in drug development programs.

| Ligand | Receptor Affinity (Ki, nM) | Reference |

| Haloperidol | 1.1 | |

| (+)-Pentazocine | 4.8 | |

| PRE-084 | Not specified | |

| SA4503 | Not specified | |

| BD1063 | Not specified | |

| Dextromethorphan | 200 | |

| Fluoxetine | 1900 | |

| Fluvoxamine | 31 | |

| Cutamesine | 5.5 | |

| DTG | 29 (for S2R) |

Table 1: Binding Affinities (Ki) of Selected Ligands for the Sigma-1 Receptor.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 1 | NCI-H460 (Lung) | Active | |

| Compound 1 | SKOV-3 (Ovarian) | Active | |

| Compound 1 | DU145 (Prostate) | Active | |

| Compound 1 | MCF7 (Breast) | Active | |

| Compound 1 | MB-MDA-231 (Breast) | Active | |

| Compound 2 | SKOV-3 (Ovarian) | 56.18 | |

| Compound 5 | MCF7 (Breast) | 88.1 | |

| Haloperidol | HT-22 (Hippocampal) | Neuroprotective | |

| (+)-Pentazocine | HT-22 (Hippocampal) | Not neuroprotective |

Table 2: IC50 Values of Selected Compounds in Various Cancer and Neuronal Cell Lines.

Experimental Protocols for Investigating the Sigma-1 Receptor

Detailed and robust experimental protocols are essential for elucidating the complex roles of the S1R. The following sections provide methodologies for key experiments commonly used in S1R research.

Co-Immunoprecipitation (Co-IP) to Identify S1R Interacting Proteins

This protocol is designed to identify proteins that physically interact with the S1R within a cellular context.

Materials:

-

Cells or tissue expressing S1R

-

Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)

-

Anti-Sigma-1 Receptor antibody (e.g., Rabbit Polyclonal, Thermo Fisher Scientific Cat# 42-3300 or a specific antibody validated for IP)

-

Protein A/G agarose beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Lyse cells or homogenized tissue in ice-cold lysis buffer.

-

Pre-clearing: Incubate the lysate with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-S1R antibody overnight at 4°C with gentle rotation.

-

Capture Immune Complexes: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.

Intracellular Calcium Imaging using Fura-2 AM

This protocol allows for the measurement of changes in intracellular calcium concentration in response to S1R modulation.

Materials:

-

Cultured cells grown on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS) or other suitable physiological buffer

-

S1R ligands (agonists/antagonists)

-

Fluorescence microscope equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm)

Procedure:

-

Cell Preparation: Plate cells on glass coverslips and allow them to adhere.

-

Dye Loading: Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and a small amount of Pluronic F-127 in HBS. Incubate the cells with the loading solution for 30-60 minutes at 37°C.

-

Washing: Wash the cells with HBS to remove extracellular dye.

-

De-esterification: Incubate the cells for an additional 30 minutes to allow for the complete de-esterification of Fura-2 AM by intracellular esterases.

-

Imaging: Mount the coverslip on the microscope stage and perfuse with HBS.

-

Data Acquisition: Acquire fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at 510 nm.

-

Stimulation: Apply S1R ligands and/or other stimuli to the cells and record the changes in the 340/380 nm fluorescence ratio over time.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cultured cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

S1R ligands

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density.

-

Treatment: Treat the cells with various concentrations of S1R ligands and appropriate controls.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add the solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells.

Neurite Outgrowth Assay

This assay is used to assess the effect of S1R ligands on the ability of neuronal cells to extend neurites, a crucial process in neuronal development and regeneration.

Materials:

-

Neuronal cell line (e.g., PC12 or N1E-115)

-

Cell culture plates or coverslips coated with an appropriate substrate (e.g., poly-L-lysine, laminin)

-

Differentiation medium (e.g., serum-free medium containing nerve growth factor, NGF)

-

S1R ligands

-

Microscope with imaging software for capturing and analyzing neurite length

Procedure:

-

Cell Seeding: Plate neuronal cells on coated plates or coverslips.

-

Differentiation and Treatment: Induce differentiation by switching to a differentiation medium containing a neurotrophic factor like NGF. Simultaneously, treat the cells with various concentrations of S1R ligands.

-

Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 24-72 hours).

-

Fixation and Staining: Fix the cells and stain them with a neuronal marker (e.g., beta-III tubulin) or a general cell stain to visualize the neurites.

-

Image Acquisition: Capture images of multiple fields for each condition using a microscope.

-

Data Analysis: Use image analysis software to measure the length of the longest neurite per cell or the total neurite length per cell.

In Vivo Microdialysis for Neurotransmitter Monitoring

This advanced technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of living animals, providing insights into the neurochemical effects of S1R ligands.

Materials:

-

Anesthetized or freely moving laboratory animal (e.g., rat)

-

Stereotaxic apparatus

-

Microdialysis probe

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

Analytical system for neurotransmitter detection (e.g., HPLC with electrochemical detection)

-

S1R ligands

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, striatum) using a stereotaxic apparatus.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate.

-

Sample Collection: Collect the dialysate, which contains extracellular fluid from the surrounding brain tissue, in timed fractions.

-

Drug Administration: Administer S1R ligands systemically or locally through the microdialysis probe.

-

Neurotransmitter Analysis: Analyze the collected dialysate samples to quantify the concentration of neurotransmitters such as dopamine, serotonin, and their metabolites.

-

Data Analysis: Compare the neurotransmitter levels before and after drug administration to determine the effect of the S1R ligand.

Visualizing Sigma-1 Receptor Signaling and Experimental Workflows

To facilitate a deeper understanding of the complex processes involving the S1R, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for S1R ligand characterization.

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

References

- 1. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 5. texaschildrens.org [texaschildrens.org]

Methodological & Application

Application Notes and Protocols for Cutamesine (SA4503) in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cutamesine, also known as SA4503, is a potent and selective agonist for the sigma-1 receptor (σ1R).[1][2] The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface that plays a crucial role in cellular stress responses, ion channel regulation, and intracellular calcium signaling.[1] As a σ1R agonist, this compound has demonstrated significant neuroprotective and anti-depressant-like effects in preclinical studies. Its mechanism of action involves the modulation of several downstream signaling pathways, making it a compound of interest for research in neurodegenerative diseases, ischemic stroke, and other CNS disorders.

These application notes provide an overview of the in vitro use of this compound, including recommended dosage ranges for cell culture experiments, detailed experimental protocols for assessing its biological activity, and diagrams of the key signaling pathways it modulates.

Data Presentation: this compound Dosage for In Vitro Experiments

The effective concentration of this compound in in vitro experiments can vary depending on the cell type, experimental duration, and the specific endpoint being measured. The following table summarizes reported concentrations from various studies.

| Cell Type | Concentration Range | Incubation Time | Application/Observed Effect |

| Photoreceptor cells | Not specified | Not specified | Reduced light-induced cell death. |

| Cortical neurons | Not specified | Not specified | Inhibition of H2O2-induced neuronal cell death. |

| Podocytes | 1 µM | 48 hours | Reduced adriamycin-induced albumin permeability. |

| NSC34 cells | 1, 3, or 10 nM | Not specified | Treatment in serum-free media. |

| Hippocampal slices (rat) | 100 nM - 300 nM | Not specified | Increased electrically evoked acetylcholine release. |

Signaling Pathways and Experimental Workflow

Sigma-1 Receptor Signaling Pathway

Activation of the sigma-1 receptor by this compound initiates a cascade of intracellular events. Under normal conditions, σ1R is associated with the chaperone protein BiP at the mitochondrial-associated ER membrane. Upon agonist binding or cellular stress, σ1R dissociates from BiP and can translocate to other cellular compartments to interact with various "client" proteins, including ion channels and G-protein-coupled receptors. This interaction modulates key signaling events such as intracellular calcium homeostasis, suppression of the MAPK/ERK pathway, and mitigation of ER stress.

Caption: Sigma-1 Receptor Signaling Pathway.

General Experimental Workflow

A typical in vitro experiment to evaluate the efficacy of this compound involves several key stages, from initial cell culture and treatment to downstream functional assays. The following diagram outlines a general workflow.

Caption: General Experimental Workflow.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability and proliferation, particularly in the context of cellular stress.

Materials:

-

96-well cell culture plates

-

Appropriate cell line and culture medium

-

This compound (SA4503)

-

Cellular stressor (e.g., H₂O₂, Tunicamycin) - optional

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Treatment:

-

Prepare serial dilutions of this compound in fresh culture medium.

-

Remove the old medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound.

-

Include vehicle-only control wells.

-

If investigating cytoprotective effects, co-treat with a cellular stressor at a predetermined toxic concentration.

-

-

Incubation: Incubate the plate for a specified period (e.g., 24-48 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for MAPK/ERK Pathway Activation

This protocol is used to determine the effect of this compound on the phosphorylation status of ERK1/2, a key downstream component of the MAPK signaling pathway.

Materials:

-

6-well cell culture plates

-

This compound (SA4503)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at desired concentrations for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-